molecular formula C9H18N2O B575834 1-(Piperidin-4-YL)pyrrolidin-3-OL CAS No. 184969-05-9

1-(Piperidin-4-YL)pyrrolidin-3-OL

Cat. No.: B575834
CAS No.: 184969-05-9
M. Wt: 170.256
InChI Key: YOPJIBNHTGRIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-YL)pyrrolidin-3-OL is a chemical compound that features both a piperidine and a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen-containing heterocycles makes it a versatile scaffold for the development of novel biologically active molecules.

Safety and Hazards

The safety data sheet for “1-(Piperidin-4-YL)pyrrolidin-3-OL” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for “1-(Piperidin-4-YL)pyrrolidin-3-OL” could involve further exploration of its biological activities and potential applications in drug design and synthesis . This could include the development of new synthetic methods, the discovery of new biological activities, and the optimization of its properties for specific applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-YL)pyrrolidin-3-OL typically involves the construction of the pyrrolidine ring followed by the introduction of the piperidine moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclic ketone can yield the desired pyrrolidine ring, which can then be further functionalized to introduce the piperidine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using catalysts to enhance yield and selectivity. The use of high-pressure reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-YL)pyrrolidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(Piperidin-4-YL)pyrrolidin-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Pyrrolidine: A simpler structure with only the pyrrolidine ring.

    Piperidine: Contains only the piperidine ring.

    4-(1-Pyrrolidinyl)piperidine: A closely related compound with similar structural features.

Uniqueness: 1-(Piperidin-4-YL)pyrrolidin-3-OL is unique due to the combination of both piperidine and pyrrolidine rings in a single molecule. This dual-ring structure provides enhanced binding capabilities and a broader range of chemical reactivity compared to compounds with only one of the rings.

Properties

IUPAC Name

1-piperidin-4-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPJIBNHTGRIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696201
Record name 1-(Piperidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184969-05-9
Record name 1-(Piperidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.